N-Methyl-N-[2-[2-(3-methylbutyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide
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Overview
Description
N-Methyl-N-[2-[2-(3-methylbutyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a prop-2-enamide group, and a methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-[2-(3-methylbutyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methylbutyl Side Chain: This step involves the alkylation of the piperidine ring with a methylbutyl halide in the presence of a strong base such as sodium hydride.
Introduction of the Prop-2-enamide Group: The final step involves the acylation of the intermediate compound with prop-2-enoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amides or alkylated products.
Scientific Research Applications
N-Methyl-N-[2-[2-(3-methylbutyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-[2-(3-methylbutyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[2-(piperidin-1-yl)-2-oxoethyl]prop-2-enamide: Lacks the methylbutyl side chain.
N-Methyl-N-[2-[2-(ethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide: Contains an ethyl group instead of a methylbutyl group.
Uniqueness
N-Methyl-N-[2-[2-(3-methylbutyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide is unique due to the presence of the methylbutyl side chain, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-methyl-N-[2-[2-(3-methylbutyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-5-15(19)17(4)12-16(20)18-11-7-6-8-14(18)10-9-13(2)3/h5,13-14H,1,6-12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJSUHHDBOIBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCCCN1C(=O)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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